molecular formula C16H22INO3 B8160227 tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8160227
M. Wt: 403.25 g/mol
InChI Key: NQMZRKCLKMDUGB-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a phenoxy moiety substituted with iodine at the meta-position, and a methylene bridge linking the phenoxy group to the pyrrolidine ring. This structure combines steric protection (via the Boc group) with a reactive iodine atom, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-[(3-iodophenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-8-7-12(10-18)11-20-14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMZRKCLKMDUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 3-iodophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodophenoxy moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxy Analogs

tert-Butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate
  • Structure: Replaces iodine with bromine on the phenoxy ring.
  • Molecular Weight: Lower molecular weight compared to the iodo analog due to bromine’s smaller atomic mass. Applications: Brominated analogs are often used in Suzuki-Miyaura couplings, though with lower efficiency than iodides .
tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
  • Structure: Features a fluorine atom at the meta-position and a nitro group at the ortho-position on the phenoxy ring.
  • Key Differences :
    • Electronic Effects : The nitro group is strongly electron-withdrawing, enhancing electrophilicity and reactivity in SNAr reactions.
    • Biological Relevance : Nitro and fluoro substituents are common in bioactive molecules targeting enzymes like nitric oxide synthase .

Heterocyclic Ring Variants

tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Structure : Replaces the benzene ring with a pyridine ring, introducing both bromine and iodine substituents.
  • Molecular Weight: 483.14 g/mol (higher than the target compound due to bromine and pyridine’s nitrogen) .
tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Structure : Incorporates a pyrimidine ring with a methyl substituent.
  • Key Differences: Hydrogen-Bonding Capacity: Pyrimidine’s two nitrogen atoms enhance interactions with biological targets like kinases or nucleic acids.

Functional Group Modifications

tert-Butyl (R)-3-(2-cyano-4-boronatephenoxy)pyrrolidine-1-carboxylate
  • Structure: Includes a boronate ester and cyano group on the phenoxy ring.
  • Key Differences :
    • Cross-Coupling Utility : The boronate group enables Suzuki-Miyaura reactions, making this compound a key intermediate for biaryl synthesis.
    • Stability : Boronate esters are moisture-sensitive, requiring careful handling compared to halides .
tert-Butyl 3-iodopyrrolidine-1-carboxylate
  • Structure: Lacks the phenoxy-methyl group; iodine is directly attached to the pyrrolidine ring.
  • Key Differences :
    • Reactivity : Direct C–I bond on pyrrolidine facilitates alkylation or elimination reactions.
    • Solubility : Reduced hydrophobicity due to the absence of the aromatic ring .

Comparative Data Table

Compound Name Substituents/Ring Type Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Insights
tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate (Target) Phenoxy (I at meta) ~383.23* Iodo, Boc-protected pyrrolidine Cross-coupling, prodrug synthesis
tert-Butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate Phenoxy (Br at meta) ~341.24 Bromo, Boc-protected pyrrolidine Suzuki-Miyaura coupling
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridyl (Br, I) 483.14 Bromo, iodo, pyridine Heterocyclic drug intermediates
tert-Butyl (R)-3-(2-cyano-4-boronatephenoxy)pyrrolidine-1-carboxylate Boronate, cyano-phenoxy ~413.25 Boronate, cyano Suzuki cross-coupling
tert-Butyl 3-iodopyrrolidine-1-carboxylate Iodo-pyrrolidine ~283.15 C–I bond on pyrrolidine Alkylation reactions

*Estimated based on analogous structures.

Biological Activity

tert-Butyl 3-((3-iodophenoxy)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H20INO3C_{15}H_{20}INO_3 and a molecular weight of approximately 357.24 g/mol. The presence of the iodophenoxy group suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds in this class can inhibit specific enzymes crucial for cellular processes. For instance, some pyrrolidine derivatives have shown inhibitory effects on the polyketide synthase (Pks13) enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, which is essential for bacterial cell wall integrity .
  • Antimicrobial Activity : The iodophenoxy moiety may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial efficacy. Studies have demonstrated that similar compounds possess significant minimum inhibitory concentration (MIC) values against various pathogens .
  • Targeting Cellular Signaling : The structural features of the compound may allow it to modulate signaling pathways involved in cell proliferation and apoptosis, potentially leading to therapeutic applications in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits Pks13 enzyme in M. tuberculosis with sub-micromolar IC50 values
AntimicrobialExhibits potent activity against various bacterial strains
CytotoxicityPotential effects on cancer cell lines, inducing apoptosis

Case Studies

  • Inhibitory Activity Against Mycobacterium tuberculosis :
    A study screened over 150,000 compounds for their ability to inhibit the Pks13 enzyme. This compound was identified as a promising candidate with significant inhibitory activity, demonstrating a >10-fold increase in potency under specific conditions .
  • Cytotoxic Effects on Cancer Cells :
    Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis through modulation of key survival pathways, making it a candidate for further development as an anticancer agent .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) for optimizing the efficacy of pyrrolidine derivatives:

  • Modification Impact : Variations in substituents on the pyrrolidine ring significantly affect biological activity. For instance, replacing certain groups can lead to enhanced potency against specific targets while maintaining low toxicity profiles .
  • Microsomal Stability : Compounds with higher microsomal stability are preferred as they demonstrate better pharmacokinetic properties, leading to prolonged action in vivo .

Q & A

Q. How can computational tools aid in retrosynthetic planning for analogs of this compound?

  • AI-driven platforms (e.g., Template_relevance Pistachio) predict feasible routes by analyzing reaction databases. Molecular docking studies guide functionalization for target-specific bioactivity .

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